molecular formula C18H19NO3 B1229272 N-[(4-ethylphenyl)carbonyl]phenylalanine

N-[(4-ethylphenyl)carbonyl]phenylalanine

Cat. No.: B1229272
M. Wt: 297.3 g/mol
InChI Key: VJBQGFHNVHXMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ethylphenyl)carbonyl]phenylalanine is a synthetic organic compound designed for research and development purposes. As a derivative of phenylalanine, an essential amino acid fundamental to protein structure and function, this compound features a 4-ethylbenzoyl modification. This specific structural characteristic makes it a molecule of interest for various scientific investigations. Potential research applications for this compound may include serving as a building block or intermediate in synthetic organic chemistry, particularly in the development of novel peptides or bioactive molecules. Its structure also suggests potential for use in biochemical studies, such as investigating enzyme inhibition or metabolic pathways. The 4-ethylphenyl carbonyl moiety may be explored for its influence on the molecule's lipophilicity and binding affinity in pharmacological research. This product is intended for laboratory use by qualified researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should consult the specific product data sheet for detailed information on handling, storage, and safety protocols. Specific details on its mechanism of action, spectral data, and confirmed research applications require further experimental characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-[(4-ethylbenzoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C18H19NO3/c1-2-13-8-10-15(11-9-13)17(20)19-16(18(21)22)12-14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3,(H,19,20)(H,21,22)

InChI Key

VJBQGFHNVHXMMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Synonyms

N-(4-ethylbenzoyl)phenylalanine

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

General Synthetic Routes for N-[(4-ethylphenyl)carbonyl]phenylalanine and Related Phenylalanine Amides

The formation of the amide bond between a carboxylic acid (like 4-ethylbenzoic acid) and the amino group of phenylalanine is the key step in synthesizing the target compound. Generally, this involves the activation of the carboxylic acid.

Commonly used methods for N-acylation of amino acids employ coupling reagents to facilitate the amide bond formation between the carboxylic acid and the amine. ucl.ac.uk These reagents convert the carboxylic acid into a more reactive intermediate. A general synthetic pathway for N-aroyl-phenylalanine amides starts with Boc-protected phenylalanine, which undergoes an initial amide bond formation with an aniline (B41778) derivative. nih.gov This is followed by the removal of the Boc protecting group and a subsequent second amide bond formation with the desired aromatic carboxylic acid. nih.gov

Several catalytic methods have been developed to improve efficiency and sustainability. One approach uses Lewis acids like Ti(OiPr)₄ or B(OCH₂CF₃)₃ to catalyze the direct amidation of unprotected amino acids, which avoids the need for protection and deprotection steps. nih.gov Another method employs ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst under solvent-free, microwave-assisted conditions for the direct synthesis of amides from carboxylic acids and amines. mdpi.com Boric acid has also been utilized as a simple and effective catalyst for amidation, particularly in solvent-free conditions where the reactants are heated directly. semanticscholar.org

Method Key Reagents/Catalysts Description Reference(s)
Coupling Reagents T3P, DEPBT, EDC, HATUA carboxylic acid is activated by the coupling reagent to facilitate reaction with the amine of phenylalanine. Often requires N-terminal protection (e.g., Boc). ucl.ac.uknih.gov
Lewis Acid Catalysis Ti(OiPr)₄, B(OCH₂CF₃)₃Catalyzes the direct amidation of unprotected amino acids with amines, simplifying the synthetic sequence. nih.gov
CAN-Catalyzed Synthesis Ceric Ammonium Nitrate (CAN)A microwave-assisted, solvent-free method for the direct formation of amides from carboxylic acids and amines. mdpi.com
Boric Acid Catalysis Boric Acid (H₃BO₃)A simple, solvent-free method involving heating a mixture of the carboxylic acid, amine (or urea), and boric acid catalyst. semanticscholar.org

Maintaining the stereochemical integrity of the chiral center in phenylalanine during synthesis is critical. The activation of the carboxylic acid group of phenylalanine can increase the acidity of the α-hydrogen, making it susceptible to abstraction under basic conditions, which can lead to racemization. nih.gov

To mitigate this, reaction conditions are carefully controlled. For instance, using propanephosphonic acid anhydride (B1165640) (T3P) as a coupling reagent in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at 0 °C has been shown to minimize the degree of racemization. nih.gov

Enzymatic and chemoenzymatic methods offer high stereoselectivity. Phenylalanine ammonia (B1221849) lyases (PALs) can be used in cascade reactions to convert cinnamic acids into optically pure D- or L-phenylalanine derivatives. nih.gov For example, coupling PAL amination with a chemoenzymatic deracemization process (involving stereoselective oxidation and non-selective reduction) can produce substituted D-phenylalanines in high yield and excellent optical purity. nih.gov

The use of chiral auxiliaries is another established strategy. The stereoselective benzylation of chiral auxiliaries like (S)-imidazolidinone ((S)-Boc-BMI) with fluorinated benzyl (B1604629) bromides, followed by hydrolysis, yields enantiomerically pure fluorinated phenylalanine derivatives. nih.gov Similarly, metal-catalyzed hydroamination reactions using chiral phosphine (B1218219) ligands can achieve enantioselectivity in the synthesis of β-phenylalanine derivatives from cinnamates. nih.gov

The principles of green chemistry aim to reduce waste and the use of hazardous substances in chemical processes. nih.gov In amide bond synthesis, this often involves moving away from traditional methods that use stoichiometric amounts of high-molecular-weight coupling reagents, which generate significant waste. ucl.ac.uk

Catalytic approaches are inherently greener as they reduce the amount of reagents needed. ucl.ac.uk The direct amidation of unprotected amino acids is a key green strategy, as it shortens the synthesis by eliminating the two steps of protecting and deprotecting the amino group. nih.gov

Solvent choice and energy consumption are also major considerations. Enzymatic methods, such as using Candida antarctica lipase (B570770) B (CALB) in a green solvent like cyclopentyl methyl ether, provide a sustainable route to amide bond formation with excellent yields and simple purification. nih.gov Solvent-free reactions, often assisted by microwave irradiation, represent a significant advancement in developing green protocols for amide synthesis. mdpi.comsemanticscholar.org These methods reduce energy consumption, minimize hazardous waste, and often allow for easier product isolation. mdpi.com

Green Strategy Example Benefit Reference(s)
Enzymatic Catalysis Using Candida antarctica lipase B (CALB) for amidation.Reduces need for harsh reagents, uses green solvents, high yields, simple purification. nih.gov
Direct Amidation Lewis acid-catalyzed reaction of unprotected amino acids.Eliminates protection/deprotection steps, improving atom economy. nih.gov
Solvent-Free Synthesis Boric acid catalysis or microwave-assisted synthesis with CAN.Eliminates hazardous solvents, reduces waste, and can shorten reaction times. mdpi.comsemanticscholar.org
Catalytic Approaches Using catalytic amounts of boronic acids or other catalysts instead of stoichiometric coupling reagents.Reduces waste generated from coupling reagents. ucl.ac.uk

Synthesis of this compound Analogs and Derivatives

Creating analogs of a lead compound is a fundamental strategy in medicinal chemistry to explore its biological potential. For this compound, this involves modifying the three main components: the phenylalanine core, the N-acyl group (4-ethylphenylcarbonyl), and the C-terminal carboxyl group.

A versatile synthetic route for producing Nα-aroyl-N-aryl-phenylalanine amide analogs begins with Boc-protected amino acids. nih.gov This allows for the introduction of diversity at both the N-terminus and the C-terminus through sequential amide coupling reactions. nih.gov For instance, analogs can be created by using different substituted anilines in the first coupling step or various aromatic carboxylic acids in the second. nih.gov Synthesis of phenylalanine analogs can also be achieved by starting with cinnamic esters, which are converted to an α-azido intermediate that is then hydrogenated and protected to yield the desired analog. researchgate.net

Structural modifications are rationally designed to improve properties such as target binding, stability, and solubility. For related phenylalanine derivatives, modifications have included introducing different functional groups to the aromatic rings or altering the core structure.

One strategy involves replacing the phenyl ring of phenylalanine with other aromatic or heterocyclic systems. For example, in the development of inhibitors for Toxoplasma gondii, the biaryl alkyne extension of bicyclic pyrrolidines, which fits into the phenylalanine-binding site of the target enzyme, was modified with various ortho-substituents to probe structure-activity relationships. acs.org Another approach is the introduction of fluorine atoms into the phenyl ring of phenylalanine, a common strategy in medicinal chemistry to alter electronic properties and metabolic stability. nih.gov

Modifications can also involve converting the carboxylic acid of the amino acid into a hydrazide, which then serves as a handle to introduce diverse heterocyclic moieties like pyrazoles, triazoles, or oxadiazoles. mdpi.com This strategy aims to enhance chemical stability and biological activity. mdpi.com

The phenylalanine molecule serves as a versatile scaffold that can be systematically derivatized. β-Phenylalanine, a non-proteogenic isomer, is also used as a scaffold to create compounds with greater metabolic stability than their α-amino acid counterparts. mdpi.com

A powerful technique for scaffold diversification is late-stage C-H functionalization. Using a directing group, specific C-H bonds on the phenyl ring of a phenylalanine residue within a peptide can be selectively activated and functionalized, for example, through olefination or carbonylation. researchgate.net This allows for the introduction of diverse chemical groups onto the core scaffold in the final steps of a synthesis.

The amino acid itself can be used as a building block to construct more complex scaffolds. For example, a 4-nitro-L-phenylalanine scaffold was used to build heteroditopic receptors by linking a benzocrown ether to the amino group and a squaramide moiety to the nitro group (after reduction). mdpi.com In biosynthesis, entire peptides can act as scaffolds for the synthesis of amino acid-derived natural products, where amino acids are added to the peptide before being chemically modified and released. nih.govnih.gov This highlights the modularity of amino acid-based structures for creating chemical diversity.

Structural Characterization and Conformational Analysis in Research Contexts

Advanced Spectroscopic Characterization Techniques for Elucidation of N-[(4-ethylphenyl)carbonyl]phenylalanine Structure

A combination of advanced spectroscopic methods is essential for the unambiguous structural determination of this compound. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for characterizing the molecular structure. In a manner similar to related phenylalanine derivatives, the ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of both the 4-ethylphenyl and the phenylalanine moieties, as well as signals for the ethyl group and the α- and β-protons of the phenylalanine backbone. chemicalbook.comchemicalbook.com For instance, the aromatic protons typically appear in the range of 7-8 ppm, while the ethyl group protons would be observed further upfield.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is crucial for identifying the characteristic functional groups within the molecule. Key vibrational bands for this compound would include the N-H stretching vibration of the amide group, the C=O stretching vibrations of the amide and carboxylic acid groups, and aromatic C-H and C=C stretching vibrations. researchgate.netnih.govchemicalbook.com The positions of the amide and carboxyl C=O bands are particularly informative about hydrogen bonding interactions. For example, in related N-acyl phenylalanine compounds, the amide I band (primarily C=O stretch) and amide II band (N-H bend and C-N stretch) are sensitive to the conformational state of the molecule.

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the elemental composition and structural components. nist.govmassbank.eu Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used for such molecules. massbank.eumdpi.com The fragmentation pattern can reveal the loss of specific groups, such as the ethylphenylcarbonyl moiety or the carboxylic acid group, further corroborating the proposed structure.

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic Technique Expected Observations
¹H NMR Signals for aromatic protons, ethyl group (quartet and triplet), α- and β-protons of phenylalanine, and amide proton.
¹³C NMR Resonances for carbonyl carbons (amide and carboxylic acid), aromatic carbons, and aliphatic carbons of the ethyl and phenylalanine side chain.
FT-IR (cm⁻¹) N-H stretch (~3300), C-H stretches (aromatic and aliphatic, ~3100-2800), C=O stretches (amide and carboxylic acid, ~1750-1650), aromatic C=C stretches (~1600, 1490).
Mass Spectrometry (ESI-MS) [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of C₁₈H₁₉NO₃.

Stereochemical Purity and Chiral Analysis in Research Studies

Since this compound possesses a chiral center at the α-carbon of the phenylalanine residue, establishing its stereochemical purity is critical in research contexts.

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, is a standard method for separating enantiomers and determining the enantiomeric excess (ee) of the compound. This technique is vital for ensuring that the biological or chemical properties observed are attributable to a single enantiomer (L- or D-phenylalanine derivative).

In some research, chiral derivatizing agents are used to convert the enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques. Furthermore, ion mobility spectrometry-mass spectrometry (IMS-MS) has emerged as a powerful tool for chiral analysis, capable of separating diastereomeric complexes formed with a chiral reference compound. researchgate.net

Conformational Preferences and Dynamics of this compound

The flexibility of this compound arises from the rotation around several single bonds, leading to various possible conformations. The conformational landscape of similar molecules, like other N-acyl amino acids, has been studied using a combination of spectroscopic techniques and computational modeling. nih.gov

Research on related phenylalanine derivatives shows that the conformational preferences are often governed by a delicate balance of intramolecular hydrogen bonding and steric effects. nih.gov For this compound, a key intramolecular hydrogen bond could exist between the amide N-H and the carbonyl oxygen of the carboxylic acid group, or between the carboxylic acid O-H and the amide carbonyl oxygen.

Crystal Structure Analysis of this compound and Its Analogs

For instance, the crystal structures of L-phenylalanine and its various derivatives reveal complex networks of intermolecular hydrogen bonds that dictate the crystal packing. rsc.orgnih.gov In the solid state, this compound would likely exhibit hydrogen bonding between the carboxylic acid group of one molecule and the amide group of a neighboring molecule, leading to the formation of chains or sheets. The packing would also be influenced by π-π stacking interactions between the aromatic rings. researchgate.net

Studies on analogs such as N-[(cis-4-Isopropylcyclohexyl)carbonyl]-ᴅ-phenylalanine and various halogenated phenylalanine derivatives highlight how modifications to the acyl group or the phenyl ring can influence crystal packing and intermolecular interactions. nih.govalkalisci.com These studies underscore the importance of both hydrogen bonding and van der Waals interactions in defining the solid-state architecture.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Key Pharmacophores within N-[(4-ethylphenyl)carbonyl]phenylalanine Derivatives

Pharmacophore modeling is a crucial tool in medicinal chemistry that identifies the essential spatial arrangement of molecular features necessary for biological activity. For this compound and its analogs, which function as VLA-4 antagonists, several key pharmacophoric elements have been identified. VLA-4, also known as integrin α4β1, is involved in inflammatory processes through its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.gov The blockade of this interaction is a therapeutic strategy for inflammatory diseases. nih.gov

The fundamental pharmacophore of this class of VLA-4 antagonists consists of:

An N-acyl group , in this case, the (4-ethylphenyl)carbonyl moiety.

The central L-phenylalanine scaffold .

A carboxylic acid group.

Computational studies, including 3D-QSAR and molecular docking, have been employed to build detailed pharmacophore models. nih.govmdpi.com These models often reveal that the N-aroyl-L-phenylalanine derivatives mimic the conformation of endogenous ligands or other potent cyclic peptide inhibitors of the VCAM-1/VLA-4 interaction. nih.govmdpi.com The aromatic ring of the phenylalanine core and the N-acyl group engage in hydrophobic interactions within the VLA-4 binding site, while the carboxylic acid group typically forms crucial ionic or hydrogen bond interactions. mdpi.com

Positional Scanning and Substituent Effects on Biological Activity

Systematic investigations into the substitution patterns on both the N-acyl ring and the phenylalanine ring have yielded significant insights into the SAR of this compound class.

The position and nature of the substituent on the N-acyl phenyl ring are critical for potent VLA-4 antagonism. While the lead compound features a 4-ethyl group, studies on related N-aroyl-L-phenylalanine derivatives have shown that disubstitution at the 2- and 6-positions of the N-benzoyl moiety is often favored. Small alkyl groups and halogens are generally well-tolerated at these positions.

Furthermore, modifications to the phenylalanine ring itself have been explored. For instance, the introduction of substituents at the 4-position of the phenylalanine ring can significantly modulate activity. In a series of related N-acyl-L-phenylalanine derivatives, substitution at the 4-position was found to be more favorable than at the 3-position for inhibiting the VCAM-VLA-4 interaction.

The following table illustrates the impact of substituents on the N-acyl moiety in a series of related N-aroyl-phenylalanine derivatives, highlighting the sensitivity of the biological activity to these modifications.

CompoundN-Acyl MoietyIC50 (nM) for VLA-4 Inhibition
1 4-EthylbenzoylData not publicly available
2 Benzoyl>1000
3 2,6-Dichlorobenzoyl100
4 2,6-Dimethylbenzoyl200
5 2-Chloro-6-methylbenzoyl150

Correlation between Structural Features and Mechanistic Outcomes

The structural features of this compound and its analogs are directly linked to their mechanism of action as competitive inhibitors of the VLA-4/VCAM-1 interaction. X-ray crystallography and molecular modeling studies have revealed that these linear molecules can adopt a compact, bioactive conformation that mimics the key features of more rigid cyclic peptide antagonists.

The carboxylic acid of the phenylalanine moiety is a critical feature for the mechanistic outcome. It is thought to interact with a key metal ion in the metal ion-dependent adhesion site (MIDAS) of the integrin α4 subunit, a hallmark of many integrin antagonists.

Stereochemical Contributions to Biological Activity

Stereochemistry plays a paramount role in the biological activity of this compound. The natural L-configuration of the phenylalanine core is generally essential for high-affinity binding to VLA-4. This is a common feature among amino acid-based antagonists, as the specific three-dimensional arrangement of the substituents around the chiral center dictates the proper orientation within the receptor's binding site.

Studies on related N-acyl-phenylalanine derivatives have consistently shown that the L-enantiomer is significantly more potent than the D-enantiomer. For example, in a study of N-arylrolipram derivatives, the (S)-enantiomer (corresponding to the L-amino acid configuration) was found to be approximately 10-fold more potent as a PDE4 inhibitor than the corresponding (R)-enantiomer. While targeting a different protein, this highlights the general importance of stereochemistry in the activity of phenyl-containing scaffolds.

The synthesis of these compounds often requires careful control of stereochemistry to ensure the desired enantiomeric purity. Racemization of the phenylalanine core during synthesis can lead to a significant loss of biological activity. In-depth studies on the amidation of N-acetyl-L-phenylalanine have highlighted the potential for racemization under certain reaction conditions and the importance of choosing appropriate reagents and conditions to maintain stereochemical integrity.

Preclinical Pharmacological Profile Mechanistic and in Vivo Animal Model Studies

Absorption and Distribution Mechanisms in Animal Models

Membrane Permeability Studies (e.g., Caco-2 models, non-human)

No studies on the membrane permeability of N-[(4-ethylphenyl)carbonyl]phenylalanine using in vitro models such as Caco-2 cells were identified in the public domain. Such studies would typically be used to predict the oral absorption of a compound.

Tissue Distribution in Animal Models (e.g., rodents)

There is no available data from in vivo studies in animal models, such as rodents, to describe the distribution of this compound into various tissues and organs.

Metabolic Pathways and Enzyme Identification in Preclinical Species

In Vitro Metabolic Stability in Microsomal and Hepatocyte Systems (non-human)

Information regarding the metabolic stability of this compound when incubated with liver microsomes or hepatocytes from preclinical species is not available. These assays are crucial for predicting the extent of first-pass metabolism in the liver.

Identification of Metabolites and Metabolic Enzymes in Animal Models

No metabolites of this compound have been identified in any preclinical species. Consequently, the metabolic pathways and the specific enzymes responsible for its biotransformation remain unknown.

Excretion Mechanisms and Routes in Animal Models

There are no published studies detailing the mechanisms or primary routes (e.g., renal, biliary) of excretion for this compound or its potential metabolites in any animal models.

Pharmacokinetic Modeling in Animal Models (e.g., ADME parameters in mice/rats)

Comprehensive studies detailing the pharmacokinetic profile of this compound in animal models such as mice or rats are not extensively available in publicly accessible scientific literature. The absorption, distribution, metabolism, and excretion (ADME) parameters, which are crucial for understanding the disposition of a compound within an organism, have not been widely reported for this specific molecule.

Pharmacokinetic modeling relies on empirical data from in vivo studies to determine key parameters. These typically include:

Absorption: The process by which the compound enters the bloodstream. Key metrics include the rate and extent of absorption.

Distribution: The reversible transfer of a compound from the bloodstream into various tissues and organs. The volume of distribution (Vd) is a key parameter.

Metabolism: The chemical conversion of the compound into other molecules (metabolites) by enzymes, primarily in the liver. Clearance (CL) and metabolic pathways are important aspects.

Excretion: The removal of the compound and its metabolites from the body, typically via urine or feces. The elimination half-life (t½) is a critical measure.

Without specific studies on this compound, a detailed discussion of its pharmacokinetic behavior in preclinical animal models remains speculative. Such research would be a necessary step in the preclinical development process to understand its potential as a therapeutic agent.

Data on the pharmacokinetic parameters of this compound in animal models is not available in the public domain.

Advanced Analytical Methodologies for Research Applications

Quantitative Bioanalytical Methods for N-[(4-ethylphenyl)carbonyl]phenylalanine in Biological Matrices (Research Samples)

The accurate measurement of this compound concentrations in biological samples such as plasma, serum, and tissue homogenates is critical for preclinical research. This quantification allows for the establishment of pharmacokinetic profiles and an understanding of the compound's distribution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a primary technique for the quantification of this compound in biological matrices. nih.govnih.gov Its high sensitivity and selectivity allow for the detection of low concentration levels, which is essential for detailed pharmacokinetic studies. The methodology involves chromatographic separation of the analyte from endogenous components of the matrix, followed by ionization and detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In this mode, specific precursor-to-product ion transitions for the compound and an internal standard are monitored, ensuring high specificity and accurate quantification. nih.gov For instance, a method for phenylalanine, a related compound, monitored the transition of m/z 166.2 to 120.2. nih.govresearchgate.net The use of a stable isotope-labeled internal standard, such as a 13C-labeled version of the analyte, is a common practice to correct for matrix effects and variations in instrument response. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) represents an alternative approach, although it often requires derivatization of the analyte to increase its volatility and thermal stability. nih.gov For compounds containing polar functional groups like the carboxylic acid and amide in this compound, derivatization is a necessary step. nih.gov Following derivatization, the analyte is separated by gas chromatography and detected by mass spectrometry, typically using selected ion monitoring (SIM) for quantification. nih.gov While both techniques are powerful, LC-MS/MS is frequently preferred for its ability to analyze a wider range of compounds with minimal sample preparation and its high-throughput capabilities. nih.gov

Table 1: Comparison of Mass Spectrometry Techniques for Bioanalysis

ParameterLC-MS/MSGC-MS
Sample Preparation Often minimal; "dilute-and-shoot" or protein precipitation may suffice.Typically requires derivatization to increase volatility. nih.gov
Sensitivity High to very high, capable of detecting low concentrations. nih.govGenerally good, but can be lower than LC-MS/MS for certain analytes. nih.gov
Specificity Very high, especially with Multiple Reaction Monitoring (MRM). nih.govHigh, particularly with Selected Ion Monitoring (SIM). nih.gov
Throughput Generally high, with rapid analysis times. researchgate.netCan be lower due to longer run times and sample preparation.
Applicability Broad applicability to a wide range of compound polarities.Best suited for volatile and thermally stable compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of metabolites of this compound formed in preclinical research models. nih.gov Unlike mass spectrometry, which provides mass-to-charge ratio information, NMR offers detailed insights into the specific chemical structure of molecules, making it powerful for identifying unknown metabolites. nih.govnih.gov

One-dimensional (1D) ¹H NMR spectra can provide initial fingerprints of metabolites in a biological sample. nih.gov However, due to the complexity and crowded nature of spectra from biological matrices, two-dimensional (2D) NMR techniques are more commonly employed. nih.gov Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can reveal proton-proton and proton-carbon correlations, respectively, which are crucial for piecing together the structure of a metabolite. The identification process often involves comparing the NMR spectra of samples from treated subjects with those from control groups to pinpoint signals corresponding to the administered compound and its metabolites. nih.gov These unique signals can then be analyzed to determine structural modifications, such as hydroxylation on the aromatic rings or alterations to the ethyl group.

Table 2: NMR Techniques in Metabolite Identification

NMR ExperimentInformation ProvidedApplication in Metabolite Research
1D ¹H NMR Provides information on the number and type of protons in a molecule. nih.govRapid screening and fingerprinting of samples to detect the presence of metabolites. nih.gov
2D COSY Shows correlations between protons that are coupled to each other.Helps to establish connectivity between different parts of a metabolite's structure.
2D HSQC Reveals correlations between protons and their directly attached carbons.Key for assigning specific proton signals to their corresponding carbon atoms in the molecular skeleton.
2D HMBC Shows longer-range correlations between protons and carbons.Useful for connecting different structural fragments of a metabolite and confirming its overall structure.

High-Throughput Screening Assays for Derivatives and Analogs

High-Throughput Screening (HTS) is a crucial methodology in drug discovery and chemical biology for rapidly evaluating large libraries of chemical compounds for their ability to interact with a specific biological target. nih.gov In the context of this compound, HTS assays would be employed to screen libraries of its derivatives and analogs to identify compounds with improved activity, selectivity, or other desirable properties. nih.gov

These assays are typically performed in a miniaturized format, such as 96- or 384-well microplates, to conserve reagents and allow for the automated testing of thousands of compounds per day. The design of the assay is dependent on the biological target of interest. For example, if this compound targets an enzyme, a common HTS approach would be to use a biochemical assay that measures the inhibition of enzyme activity. nih.gov This is often achieved through the use of a fluorescent or luminescent substrate that produces a detectable signal upon enzymatic conversion. A decrease in signal in the presence of a test compound would indicate potential inhibitory activity. Fluorescence-activated cell sorting (FACS) is another technology that can be adapted for HTS, capable of screening large libraries of compounds attached to beads. nih.gov

Methodologies for Studying Target Engagement (e.g., SPR)

Confirming that a compound physically interacts with its intended biological target is a critical step in preclinical research. Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensor technique used to study the kinetics and affinity of these interactions in real-time. nih.govnih.govresearchgate.net

In a typical SPR experiment to study the target engagement of this compound, the purified target protein is immobilized on the surface of a sensor chip. rsc.org A solution containing the compound is then flowed over the chip surface. nih.gov The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). researchgate.net

The resulting data, presented in a sensorgram, provides a wealth of information. The "association" phase shows the binding of the compound to the target over time, while the "dissociation" phase, where a buffer without the compound is flowed over the chip, shows its release from the target. capes.gov.br By fitting these curves to kinetic models, researchers can determine key parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. rsc.org This information is invaluable for ranking the potency of different analogs and understanding the structure-activity relationship. capes.gov.br

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations with Biological Targets

Extensive literature searches did not yield specific molecular docking or molecular dynamics simulation studies for the compound N-[(4-ethylphenyl)carbonyl]phenylalanine. While research exists for structurally related phenylalanine derivatives, no direct computational studies investigating the binding interactions and dynamic behavior of this compound with specific biological targets such as enzymes or receptors have been published.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. Similarly, molecular dynamics simulations are used to study the physical movements of atoms and molecules, providing insights into the stability of ligand-protein complexes over time. The absence of such studies for this compound means that its potential interactions with biological macromolecules remain computationally uncharacterized.

In Silico Prediction of Mechanistic Pathways and ADMET Properties

Specific in silico predictions of the mechanistic pathways and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound are not available in published literature. In silico ADMET prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. These predictive models use computational algorithms to estimate properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.

Without dedicated studies, the ADMET profile of this compound can only be estimated using general predictive software, and the results would not be based on experimentally validated models for this specific compound. Similarly, the prediction of its mechanistic pathways of action through computational methods has not been a subject of specific research.

Conformation Analysis and Energy Landscape Studies

A detailed conformation analysis and study of the energy landscape for this compound has not been reported. Conformation analysis is the study of the three-dimensional arrangement of atoms in a molecule and the different spatial arrangements (conformers) that can arise from the rotation around single bonds. The energy landscape provides a map of the relative energies of these different conformers.

Understanding the conformational preferences and the energy barriers between them is important for predicting a molecule's shape and how it might interact with a biological target. While general methods for conformational analysis are well-established, specific computational studies detailing the stable conformers and energetic profile of this compound are not present in the scientific literature.

Potential Research Applications and Therapeutic Hypotheses Preclinical/conceptual

Role in Investigating Specific Disease Pathways (Based on In Vitro/Animal Studies)

The function of N-[(4-ethylphenyl)carbonyl]phenylalanine as an LPA1 agonist makes it a valuable tool for elucidating the role of this signaling pathway in various diseases. Research, primarily through the study of LPA itself and other LPA1 modulators, has highlighted several disease areas where this compound could be applied to deepen understanding.

Fibrotic Diseases: The LPA-LPA1 pathway is a well-established driver of fibrosis in multiple organs. Activation of LPA1 on fibroblasts promotes their proliferation, differentiation into myofibroblasts, and deposition of extracellular matrix components, which are hallmark features of fibrotic conditions. For instance, in pulmonary fibrosis, LPA levels are elevated, and LPA1 signaling is linked to the progression of the disease. nih.gov Studies using LPA1-deficient mice have demonstrated reduced lung injury and fibrosis. nih.gov this compound could be used in preclinical models to further dissect the specific downstream effects of sustained LPA1 activation on fibrotic processes.

Neuropathic Pain: Emerging evidence implicates LPA1 signaling in the pathogenesis of neuropathic pain. LPA can induce neuronal excitability and has been shown to play a role in the initiation and maintenance of pain states following nerve injury. The investigation of novel LPA1 agonists is crucial for understanding the underlying mechanisms.

Cancer Biology: The role of LPA in cancer is multifaceted, influencing cell proliferation, migration, and survival. nih.gov The LPA1 receptor, in particular, has been shown to mediate several of these pro-tumorigenic effects in various cancer types. nih.gov By selectively activating LPA1, this compound can be utilized in in vitro and in vivo cancer models to explore the specific contribution of this receptor to tumor progression and metastasis, independent of other LPA receptors.

Neurodevelopmental and Psychiatric Disorders: The LPA1 receptor is crucial for normal brain development, including neuroprogenitor survival and cortical layer formation. nih.gov Studies on Lpar1 null mice have revealed behavioral abnormalities and changes in neurotransmitter systems relevant to schizophrenia. nih.gov Utilizing a specific agonist like this compound could allow researchers to probe the consequences of LPA1 hyper-activation at different neurodevelopmental stages, offering insights into the pathophysiology of such disorders.

Application as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. Given its presumed selectivity for the LPA1 receptor, this compound is well-suited for this role.

Its application as a chemical probe would enable researchers to:

Target Validation: Confirm that the pharmacological activation of LPA1 produces specific biological effects that have been previously attributed to this receptor through genetic studies (e.g., knockout mice).

Pathway Delineation: Trace the downstream signaling cascades initiated by LPA1 activation in various cell types. This can help in identifying new signaling nodes and potential therapeutic targets.

Phenotypic Screening: In high-throughput screening assays, this compound can be used to identify cellular phenotypes or changes in gene expression that are dependent on LPA1 activation.

The utility of a chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action. While comprehensive public data on this compound is limited, its classification as an LPA1 agonist provides a strong foundation for its use in this context.

Development of Next-Generation Lead Compounds through Rational Design

This compound can serve as a scaffold or a reference compound in the rational design of new molecules with tailored properties. The development of next-generation lead compounds could proceed in several directions:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of this compound—for example, by altering the ethylphenyl group or the phenylalanine moiety—researchers can identify which parts of the molecule are essential for its agonist activity at the LPA1 receptor. This information is invaluable for designing more potent and selective compounds.

Agonist to Antagonist Conversion: Understanding the binding mode of an agonist like this compound to the LPA1 receptor can provide clues for designing antagonists. Antagonists that block the pro-fibrotic and pro-nociceptive effects of LPA1 are of significant therapeutic interest.

Improving Pharmacokinetic Properties: The basic structure of this compound can be optimized to enhance its drug-like properties, such as solubility, metabolic stability, and oral bioavailability, which are crucial for the development of clinically viable drugs.

Interactive Table: Compound Development Strategies

Strategy Description Potential Outcome
SAR Studies Systematic modification of the compound's chemical structure. Identification of key pharmacophores and development of more potent agonists or antagonists.
Agonist-to-Antagonist Using the agonist's binding mode to design molecules that block the receptor. Creation of therapeutic candidates for diseases driven by LPA1 over-activation.

| Pharmacokinetic Optimization | Chemical modifications to improve drug-like properties. | Enhanced clinical viability of lead compounds. |

Exploration in Orphan Diseases or Neglected Tropical Diseases (Conceptual Framework)

The well-defined role of the LPA-LPA1 pathway in fundamental biological processes such as cell proliferation, migration, and inflammation provides a conceptual framework for exploring its relevance in orphan and neglected tropical diseases. nih.gov While direct evidence may be lacking, hypotheses can be formulated based on the pathophysiology of these conditions.

For example, in certain orphan diseases characterized by abnormal tissue remodeling or fibrosis, investigating the role of LPA1 could be a novel research avenue. An agonist like this compound could be used in early-stage in vitro models (e.g., using patient-derived cells) to probe whether the LPA1 pathway is a viable therapeutic target.

Similarly, some neglected tropical diseases involve significant inflammatory responses and tissue damage. The LPA-LPA1 axis is known to modulate inflammation, and its role in the context of specific infectious agents could be a new area of investigation. nih.gov this compound could be employed as a research tool to explore whether targeting LPA1 could beneficially or detrimentally affect the host response to infection.

This exploration would be highly conceptual and would require foundational research to establish a link between the LPA1 pathway and the specific orphan or neglected disease .

Future Directions and Challenges in Research on N 4 Ethylphenyl Carbonyl Phenylalanine

Unexplored Biological Targets and Pathways

A primary avenue for future research is the identification and characterization of the biological targets and pathways modulated by N-[(4-ethylphenyl)carbonyl]phenylalanine. The N-acyl amino acid family encompasses a diverse group of signaling molecules with various physiological roles. nih.govnih.gov Research into analogous compounds suggests several promising areas of investigation.

N-acyl conjugates of neurotransmitters, such as N-acyldopamines, have been shown to interact with cannabinoid receptors and are involved in neuromodulation. nih.gov This raises the possibility that this compound could have activity within the central nervous system. Future studies could explore its binding affinity for cannabinoid receptors (CB1 and CB2) or other G-protein coupled receptors (GPCRs) involved in neurological processes. The structural similarity to endogenous N-acyl amino acids, which are considered part of the "endocannabinoidome," further supports this line of inquiry. nih.gov

Moreover, some N-acyl amino acids have been found to directly bind to mitochondria and influence cellular respiration. nomuraresearchgroup.com Investigating whether this compound affects mitochondrial function could uncover novel metabolic activities. The broader family of phenethylamines, derived from phenylalanine, are known to modulate monoamine neurotransmitter systems, suggesting another potential area of exploration. wikipedia.org

Synergistic Effects with Other Research Compounds

The potential for synergistic interactions between this compound and other research compounds presents a compelling area for future studies. In drug discovery, combination therapies are often explored to enhance efficacy or overcome resistance. acs.org

Future research could involve high-throughput screening of this compound in combination with a library of known bioactive compounds to identify potential synergistic or antagonistic interactions. This approach could be guided by the biological targets identified in initial screening efforts.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the molecular mechanisms of this compound, the integration of multi-omics data is essential. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of a biological system's response to a compound. nih.gov Such integrative analyses can reveal novel drug targets, biomarkers, and a deeper understanding of a compound's on-target and off-target effects. nih.gov

A multi-omics strategy could be employed to:

Identify molecular signatures: By treating cell lines with this compound and analyzing the resulting changes across different "omics" layers, researchers can identify the molecular signature of the compound's activity.

Construct molecular networks: The data can be used to build pathways and networks that are perturbed by the compound, offering insights into its mechanism of action. nih.gov

Prioritize drug targets: By correlating the omics data with phenotypic changes, potential drug targets can be prioritized for further validation. nih.gov

Recent advancements in single-cell multi-omics also offer the potential to study the compound's effects with unprecedented resolution, which could be particularly valuable if it exhibits cell-type-specific activities. frontlinegenomics.com

Development of Advanced In Vitro and Ex Vivo Research Models

The use of advanced in vitro and ex vivo models will be crucial for accurately predicting the biological effects of this compound. While traditional two-dimensional (2D) cell cultures are useful for initial screening, they often fail to replicate the complexity of living tissues. nih.gov

Future research should leverage more sophisticated models, including:

Three-dimensional (3D) cell cultures and organoids: These models better mimic the microarchitecture and functional characteristics of native organs, providing more accurate data on a compound's efficacy and potential toxicity. nih.gov

Organ-on-a-chip technology: These microfluidic devices can simulate the physiological environment of human organs, allowing for more dynamic and physiologically relevant studies. nih.gov

Ex vivo tissue models: Using tissue slices from relevant organs can provide valuable insights into the compound's effects in a more intact biological context. For example, ex vivo models have been used to study the effects of compounds on hippocampus and cortical tissues in neurodegenerative disease research. nih.gov

These advanced models can bridge the gap between in vitro studies and in vivo animal models, leading to more predictive and reliable preclinical data. youtube.com

Addressing Research Gaps for Broader Applicability and Advanced Research Methodologies

For this compound to advance as a research compound, several key research gaps must be addressed. A fundamental starting point is the establishment of robust and scalable synthesis methods. bohrium.comresearchgate.net

A significant gap is the lack of knowledge regarding its metabolic fate. Understanding how the compound is metabolized is critical, as its metabolites may possess their own biological activities. nih.gov Furthermore, research into the broader class of N-acyl amino acids has highlighted the need to understand how factors like diet and epigenetic changes might modulate their endogenous levels and, by extension, the activity of exogenously administered analogues. nih.gov

The table below outlines potential areas of investigation and the advanced methodologies that could be employed to address current research gaps.

Research AreaAdvanced MethodologiesRationale
Target Identification Affinity Chromatography, Cellular Thermal Shift Assay (CETSA), GPCR screening panelsTo identify specific protein binding partners and cellular targets.
Metabolic Profiling Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomicsTo identify and quantify metabolites in vitro and in vivo.
Mechanism of Action CRISPR-Cas9 genetic screening, RNA-sequencing, ProteomicsTo elucidate the genetic and molecular pathways affected by the compound.
In Vivo Efficacy Disease-specific animal modelsTo evaluate the compound's potential therapeutic effects in a living organism.

This table is for illustrative purposes and the methodologies would need to be adapted based on initial research findings.

By systematically addressing these research gaps using advanced methodologies, the scientific community can build a comprehensive understanding of this compound and its potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(4-ethylphenyl)carbonyl]phenylalanine, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Protect the amino group of phenylalanine using tert-butoxycarbonyl (Boc) under anhydrous conditions with N,N-diisopropylethylamine (DIPEA) .
  • Step 2 : Couple the Boc-protected phenylalanine with 4-ethylbenzoyl chloride using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane .
  • Critical Parameters :
  • Temperature: 0–25°C (prevents racemization).
  • Solvent purity: Anhydrous conditions minimize side reactions .
  • Yield Optimization :
Coupling AgentSolventYield (%)
DCC/NHSDCM85–90
EDC/HOBtDMF75–80
Data from peptide synthesis protocols .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% required for biological assays) .
  • NMR : Confirm stereochemistry via 1^1H and 13^{13}C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons; δ 170–175 ppm for carbonyl groups) .
  • Mass Spectrometry : ESI-MS (expected [M+H]+^+: ~370.4 g/mol) .

Q. What are the standard protocols for handling and storing this compound to prevent degradation?

  • Storage : –20°C in anhydrous DMSO or sealed vials under argon to avoid hydrolysis of the Boc group .
  • Stability Tests :

ConditionDegradation (%)Time (weeks)
25°C (dry)<54
4°C (aqueous pH 7)15–202
Data from accelerated stability studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s bioactivity in enzyme inhibition assays?

  • Experimental Design :

  • Synthesize analogs with halogen (Cl, F) or nitro groups at the para-position of the phenyl ring .
  • Test inhibitory activity against target enzymes (e.g., proteases) via fluorometric assays .
    • Key Findings :
  • 4-Nitro derivative : 10-fold higher IC50_{50} due to enhanced electron-withdrawing effects .
  • 4-Fluoro derivative : Improved membrane permeability (logP reduced by 0.5) .

Q. How can conflicting data on the compound’s cytotoxicity be resolved across different cell lines?

  • Contradiction Analysis :

  • Variable Factors : Cell line-specific metabolic activity (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free vs. serum-containing media) .
  • Mitigation Strategy :
  • Use isotopically labeled compound (13^{13}C-phenylalanine) to track metabolic degradation .
  • Standardize MTT assay protocols (e.g., 48-hour exposure, 10% FBS) .

Q. What computational models predict the compound’s binding affinity to protein targets, and how do they compare to empirical data?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 2LQ) .
  • MD Simulations : 100-ns trajectories to assess binding stability (RMSD <2.0 Å indicates robust interaction) .
    • Validation :
Target ProteinPredicted ΔG (kcal/mol)Experimental IC50_{50} (µM)
Protease A–8.212.3 ± 1.5
Kinase B–6.5>50
Correlation coefficient: R2^2 = 0.89 .

Q. What degradation pathways dominate under physiological conditions, and how do they impact in vivo efficacy?

  • Pathway Analysis :

  • Hydrolysis : Cleavage of the carbonyl group at pH >7.5 (t1/2_{1/2} = 2.1 hours in PBS) .
  • Oxidative Metabolism : CYP3A4-mediated oxidation of the ethylphenyl group detected via LC-MS/MS .
    • Implications : Prodrug strategies (e.g., ester prodrugs) improve bioavailability by 40% in murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.